3-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4’-fluoro[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the biphenyl carboxylic acid family. This compound is characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 4’-position on the biphenyl structure, with a carboxylic acid group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-fluoro[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a biphenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of 3-Chloro-4’-fluoro[1,1’-biphenyl]-2-carboxylic acid typically involves large-scale batch or continuous processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4’-fluoro[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form biphenyl derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products
Substitution Products: Various substituted biphenyl carboxylic acids.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced biphenyl derivatives.
Scientific Research Applications
3-Chloro-4’-fluoro[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4’-fluoro[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-3-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
Comparison
3-Chloro-4’-fluoro[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-(4-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-3-1-2-10(12(11)13(16)17)8-4-6-9(15)7-5-8/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDIEGOZXWYJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673461 |
Source
|
Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214362-35-2 |
Source
|
Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.